An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide (CAS: 198967-24-7)
An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide (CAS: 198967-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in modern organic synthesis. The document delves into its chemical properties, provides detailed and validated protocols for its preparation, and explores its applications as a versatile reagent for the controlled synthesis of ketones. Mechanistic insights into the Weinreb ketone synthesis are discussed, highlighting the unique role of the N-methoxy-N-methylamide functionality. Furthermore, this guide offers practical insights into the handling, safety, and characterization of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Strategic Advantage of a Fluorinated Weinreb Amide
2-Fluoro-N-methoxy-N-methylbenzamide, bearing the CAS number 198967-24-7, is a specialized derivative of a class of reagents known as Weinreb amides.[1] First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides have become indispensable tools in organic chemistry for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] The key to their utility lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack by organometallic reagents. This stability, conferred by chelation of the metal cation by the methoxy group, effectively prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.
The introduction of a fluorine atom at the ortho position of the benzamide ring in 2-Fluoro-N-methoxy-N-methylbenzamide introduces further nuances to its chemical behavior and potential applications. Fluorine's high electronegativity can influence the reactivity of the carbonyl group and provide a valuable spectroscopic handle for reaction monitoring (¹⁹F NMR). In the context of medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, 2-Fluoro-N-methoxy-N-methylbenzamide serves as a valuable building block for the synthesis of fluorinated ketones, which are important intermediates in the development of novel pharmaceuticals.[2][3]
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
2-Fluoro-N-methoxy-N-methylbenzamide is a colorless oil at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 198967-24-7 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5][6] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 299.9 °C at 760 mmHg | [6] |
| Density | 1.179 g/cm³ | [6] |
Safety and Handling
2-Fluoro-N-methoxy-N-methylbenzamide is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide
The most common and efficient method for the synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide involves the reaction of 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. A highly efficient protocol has been developed utilizing a biphasic system of 2-methyltetrahydrofuran (2-MeTHF) and water, which offers excellent yields and a more environmentally benign solvent choice compared to traditional chlorinated solvents.[4]
Synthesis Workflow
Caption: Synthetic workflow for 2-Fluoro-N-methoxy-N-methylbenzamide.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluorobenzoic acid (14.0 g, 0.1 mol).
-
Add thionyl chloride (30 mL) and benzene (70 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum to afford 2-fluorobenzoyl chloride as a liquid, which can be used in the next step without further purification.
Protocol 3.2.2: Synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide [4]
-
To a solution of 2-fluorobenzoyl chloride (1.48 g, 9.32 mmol) in 2-methyltetrahydrofuran (2-MeTHF), add N,O-dimethylhydroxylamine hydrochloride (1.0 g, 10.25 mmol).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add an aqueous solution of potassium carbonate (2.83 g, 20.50 mmol) over 2 minutes.
-
Remove the cooling bath and stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-N-methoxy-N-methylbenzamide as a colorless oil (yield: 96%, 1.64 g).[4]
Applications in Organic Synthesis: The Weinreb Ketone Synthesis
The primary application of 2-Fluoro-N-methoxy-N-methylbenzamide is in the Weinreb ketone synthesis, a reliable method for the preparation of ketones via the reaction with organometallic reagents such as Grignard reagents and organolithiums.[1]
Reaction Mechanism
The success of the Weinreb ketone synthesis hinges on the formation of a stable, chelated tetrahedral intermediate. This prevents the further addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Exemplary Protocol: Synthesis of a 2-Fluorophenyl Ketone
The following is a general protocol for the reaction of 2-Fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent to form a 2-fluorophenyl ketone.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluorophenyl ketone.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Fluoro-N-methoxy-N-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to restricted rotation around the amide C-N bond, ortho-substituted N-methoxy-N-methylbenzamides, including the 2-fluoro derivative, can exhibit broad signals for the N-methyl and O-methyl protons in their ¹H NMR spectra at room temperature.[7] These broad humps may resolve into sharp singlets at elevated temperatures.
Expected ¹H NMR signals:
-
Aromatic protons: Multiplet in the aromatic region.
-
-OCH₃ protons: Broad singlet.
-
-NCH₃ protons: Broad singlet.
Expected ¹³C NMR signals:
-
Carbonyl carbon (C=O).
-
Aromatic carbons (with C-F coupling).
-
-OCH₃ carbon.
-
-NCH₃ carbon.
Conclusion
2-Fluoro-N-methoxy-N-methylbenzamide is a highly effective and versatile reagent for the synthesis of 2-fluorophenyl ketones. Its preparation via a robust and high-yielding protocol makes it readily accessible. The unique stability of the Weinreb amide functionality allows for controlled and predictable reactions with a wide range of organometallic nucleophiles. The presence of the fluorine atom not only influences its reactivity but also makes it a valuable precursor for compounds of interest in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently incorporate this valuable building block into their synthetic strategies.
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